3-methoxy-N-(3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl)benzenesulfonamide
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Overview
Description
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide is a complex organic compound that features both indole and indazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The indazole ring can be synthesized through a condensation reaction involving hydrazine derivatives and ortho-substituted benzenes . The final step involves sulfonation to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole and indazole rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles and indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The compound’s ability to modulate reactive oxygen species (ROS) and inflammation also contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
- Ethyl 1H-indole-3-carboxylates .
Uniqueness
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]Benzenesulfonamide stands out due to its dual indole and indazole structure, which allows it to interact with a broader range of biological targets. This dual functionality enhances its potential as a versatile therapeutic agent .
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-methoxy-N-[3-(6-methyl-1H-indol-2-yl)-1H-indazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-14-6-7-15-11-22(24-21(15)10-14)23-19-12-16(8-9-20(19)25-26-23)27-31(28,29)18-5-3-4-17(13-18)30-2/h3-13,24,27H,1-2H3,(H,25,26) |
InChI Key |
UVPRFISHLVCTFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3C=C(C=C4)NS(=O)(=O)C5=CC=CC(=C5)OC |
Origin of Product |
United States |
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